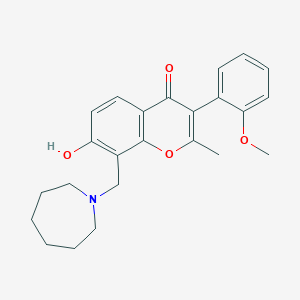

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

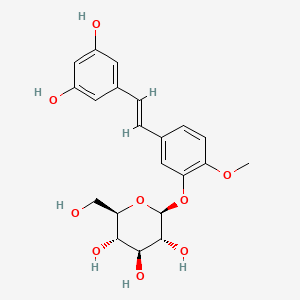

The compound “8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are often used in the development of pharmaceuticals .

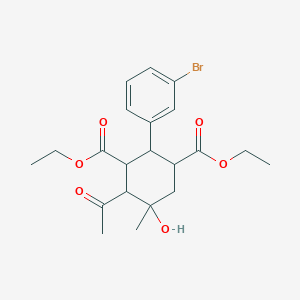

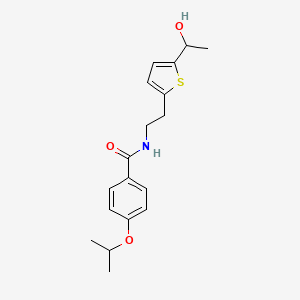

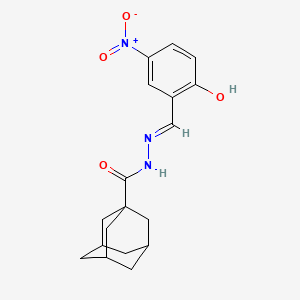

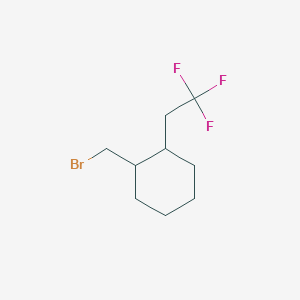

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with a methoxyphenyl group at the 3-position, a hydroxy group at the 7-position, and an azepan-1-ylmethyl group at the 8-position .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the hydroxy group might be susceptible to reactions such as esterification or etherification .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that might influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications

Photolysis and Synthetic Applications

Research on the photolyses of aryl azides with electron-withdrawing substituents has shown the formation of substituted 2-methoxy-3H-azepines, highlighting the potential of these reactions in synthetic organic chemistry for constructing complex heterocyclic structures. This process demonstrates the reactivity and utility of azepines and their derivatives in synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Purvis et al., 1984).

Fluorophores and Sensing Applications

The unusual fluorescence properties of certain chromen-2-one derivatives have been exploited for developing new fluorogenic sensors. These compounds exhibit strong fluorescence in protic solvents, making them valuable for applications in molecular sensing and imaging. This research underscores the potential of chromen-4-one derivatives as environment-sensitive fluorophores for biological and chemical sensing applications (Uchiyama et al., 2006).

Photovoltaic and Electronic Properties

Chromen-2-one-based organic dyes have been evaluated for their photovoltaic and electronic properties, particularly in the context of dye-sensitized solar cells. Studies demonstrate that structural modifications to these compounds can significantly improve their light-capturing and electron injection capabilities, enhancing photoelectric conversion efficiency. This highlights the role of chromen-4-one derivatives in the development of high-performance materials for solar energy conversion and other electronic applications (Gad et al., 2020).

Anti-Corrosive Applications

Theoretical studies on azodyes compounds derivatives, including chromen azodyes, have explored their anti-corrosive behavior. By investigating electronic properties such as the highest occupied molecular orbital, the lowest unoccupied molecular orbital, and the dipole moment, a relation between structural properties and inhibition efficiency against corrosion has been established. This research points to the potential of chromen-4-one derivatives in developing new anti-corrosive coatings and materials (Merdan et al., 2019).

Medicinal Chemistry Applications

Chromen-4-one derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents. For example, new compounds isolated from Chinese eaglewood have shown cytotoxic activity against human gastric cancer cell lines, indicating the possible application of these derivatives in cancer research and treatment (Liu et al., 2008).

Mechanism of Action

Target of Action

Related compounds have been shown to have significant interactions with various molecular targets, suggesting that this compound may also interact with similar targets .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, suggesting that this compound may have similar effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Related compounds have been shown to have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-[(azepan-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-16-22(17-9-5-6-10-21(17)28-2)23(27)18-11-12-20(26)19(24(18)29-16)15-25-13-7-3-4-8-14-25/h5-6,9-12,26H,3-4,7-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVGONCYDYPVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)

![N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)